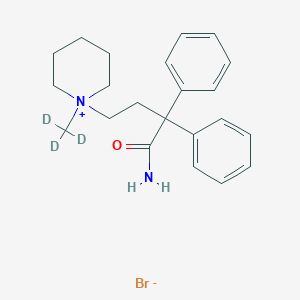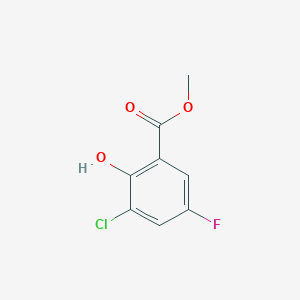
Methyl 3-chloro-5-fluoro-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-chloro-5-fluoro-2-hydroxybenzoate de méthyle est un composé organique appartenant à la classe des benzoates. Il est caractérisé par la présence d'un groupe ester méthylique, d'un atome de chlore, d'un atome de fluor et d'un groupe hydroxyle liés à un cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-chloro-5-fluoro-2-hydroxybenzoate de méthyle implique généralement l'estérification de l'acide 3-chloro-5-fluoro-2-hydroxybenzoïque avec du méthanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction est effectuée sous reflux pour assurer la conversion complète de l'acide en ester.
Méthodes de production industrielle
Dans un contexte industriel, la production du 3-chloro-5-fluoro-2-hydroxybenzoate de méthyle peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et la concentration du catalyseur sont essentiels pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-chloro-5-fluoro-2-hydroxybenzoate de méthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore et de fluor sur le cycle benzénique peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Réactions d'oxydation : Le groupe hydroxyle peut être oxydé pour former les quinones correspondantes ou d'autres dérivés oxydés.
Réactions de réduction : Le groupe ester peut être réduit pour former l'alcool correspondant.
Réactifs et conditions courants
Substitution : Des réactifs tels que l'hydroxyde de sodium ou l'hydroxyde de potassium en solutions aqueuses ou alcooliques peuvent être utilisés pour les réactions de substitution nucléophile.
Oxydation : Des oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour les réactions d'oxydation.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés pour les réactions de réduction.
Principaux produits formés
Substitution : Les produits comprennent des dérivés où les atomes de chlore ou de fluor sont remplacés par d'autres groupes fonctionnels.
Oxydation : Les produits comprennent des quinones ou d'autres formes oxydées du composé.
Réduction : Les produits comprennent des alcools ou d'autres formes réduites du composé.
Applications de la recherche scientifique
Le 3-chloro-5-fluoro-2-hydroxybenzoate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Il peut être utilisé dans des études impliquant l'inhibition enzymatique ou comme sonde pour étudier les voies biochimiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 3-chloro-5-fluoro-2-hydroxybenzoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. La présence des atomes de chlore et de fluor peut améliorer son affinité de liaison à certaines enzymes ou récepteurs, conduisant à l'inhibition ou à l'activation de voies biochimiques. Le groupe hydroxyle peut participer à des liaisons hydrogène, influençant davantage son activité.
Applications De Recherche Scientifique
Methyl 3-chloro-5-fluoro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-chloro-5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. The hydroxyl group can participate in hydrogen bonding, further influencing its activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-fluoro-2-hydroxybenzoate de méthyle
- 3-chloro-2-hydroxybenzoate de méthyle
- 5-chloro-3-fluoro-2-hydroxybenzoate de méthyle
Unicité
Le 3-chloro-5-fluoro-2-hydroxybenzoate de méthyle est unique en raison du positionnement spécifique des atomes de chlore et de fluor sur le cycle benzénique, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
4068-74-0 |
|---|---|
Formule moléculaire |
C8H6ClFO3 |
Poids moléculaire |
204.58 g/mol |
Nom IUPAC |
methyl 3-chloro-5-fluoro-2-hydroxybenzoate |
InChI |
InChI=1S/C8H6ClFO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,1H3 |
Clé InChI |
OIOHWYHUDLNJTA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
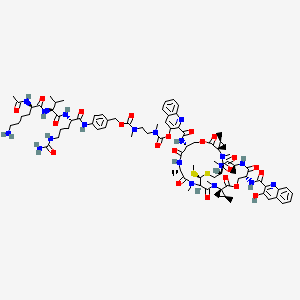

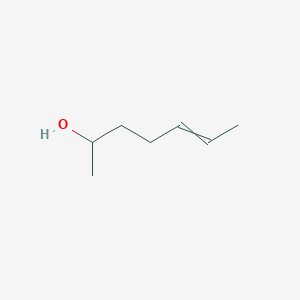
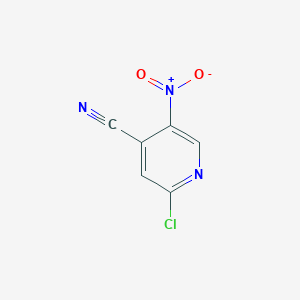

![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
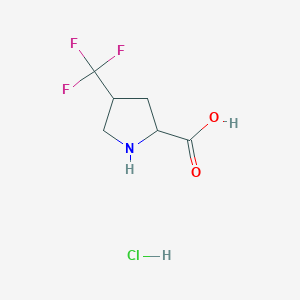

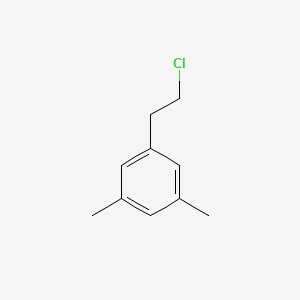
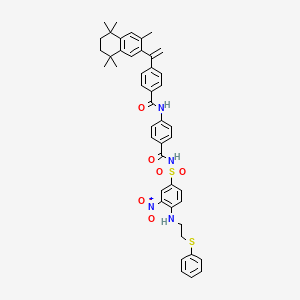
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
